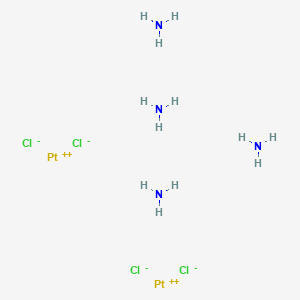
azane;platinum(2+);tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azane;platinum(2+);tetrachloride typically involves the reaction of platinum metal with chlorine gas in the presence of ammonia. One common method involves dissolving platinum in aqua regia to form a platinum solution, followed by the addition of hydrochloric acid and ammonia to precipitate the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature ampoule synthesis or halogenation and dehydration reactions in a stream of gaseous halogen or hydrogen halide . These methods are labor-intensive and require precise control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Azane;platinum(2+);tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: Chloride ions can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various halogenating agents. Reaction conditions often involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various platinum complexes, such as cis-[Pt(H2O)2Cl4] and other chloroaqua complexes .
Scientific Research Applications
Azane;platinum(2+);tetrachloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of azane;platinum(2+);tetrachloride involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA bases, leading to the disruption of DNA replication and transcription, ultimately causing cell death through apoptosis . Additionally, the compound can generate reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azane;platinum(2+);tetrachloride include:
Tetraammineplatinum(II) tetrachloroplatinate(II): A platinum complex with similar coordination geometry but different ligands.
Platinum(IV) chloride: A higher oxidation state platinum compound with different chemical properties and reactivity.
Uniqueness
Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications .
Biological Activity
Azane; platinum(II); tetrachloride, commonly referred to as platinum tetrachloride (PtCl2), is a platinum-based compound that has garnered significant attention for its potential biological activities, particularly in cancer therapy and as a catalyst in various chemical reactions. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
- Molecular Formula : PtCl2
- Molecular Weight : 336.89 g/mol
- CAS Number : 13454-96-1
Platinum compounds like PtCl2 exert their biological effects primarily through the formation of DNA cross-links, which inhibit DNA replication and transcription. This mechanism is crucial in their role as anticancer agents. The slow ligand exchange kinetics associated with platinum(II) complexes contribute to their stability and efficacy in targeting cancer cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of platinum tetrachloride. Research indicates that it can induce apoptosis in various cancer cell lines through the activation of signaling pathways associated with cell death .
- Case Study : A study evaluated the efficacy of platinum(II) complexes on non-small cell lung cancer (NCI–H292) cells, showing significantly low IC50 values compared to other compounds, indicating strong cytotoxic effects .
Toxicological Profile
Despite its therapeutic potential, platinum tetrachloride is associated with several toxicological effects:
- Skin and Respiratory Sensitization : Exposure may cause skin irritation and respiratory issues, including asthma-like symptoms .
- Carcinogenicity : Current data do not classify platinum tetrachloride as a carcinogen; however, prolonged exposure may lead to chronic health issues .
Data Table: Biological Activity Summary
Research Findings
- Antitumor Activity : Studies have demonstrated that platinum(II) complexes exhibit significant antitumor activity against various types of cancers, including breast and lung cancers. The underlying mechanism involves interaction with DNA and subsequent cellular apoptosis .
- Fluorescence Imaging Potential : Recent research indicates that certain platinum complexes can be utilized for fluorescence imaging in biological systems, enhancing their application in cancer diagnostics .
- Mechanochemical Synthesis : Innovative synthesis methods such as mechanochemistry have been explored to create more effective platinum-based compounds with improved biological activity profiles .
Properties
CAS No. |
13820-45-6 |
|---|---|
Molecular Formula |
Cl4H12N4Pt2 |
Molecular Weight |
600.1 g/mol |
IUPAC Name |
azane;platinum(2+);tetrachloride |
InChI |
InChI=1S/4ClH.4H3N.2Pt/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |
InChI Key |
UBTDQVRNDDEBSJ-UHFFFAOYSA-J |
Canonical SMILES |
N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Related CAS |
13820-46-7 13820-45-6 13965-91-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















